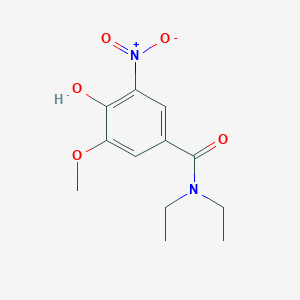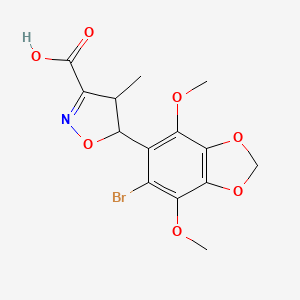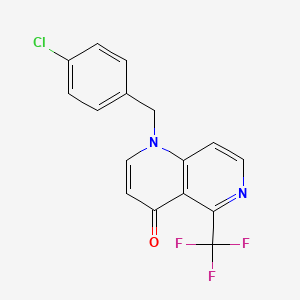![molecular formula C19H16FN3O3 B11473586 5-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473586.png)
5-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that features a pyrrolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and pyrroles.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the Furan-2-ylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the furan-2-ylmethyl group is attached to the core structure under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
- 5-(4-Bromophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-6-[(furan-2-yl)methyl]-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione imparts unique electronic properties that can enhance its binding affinity and specificity towards certain biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may exhibit different reactivity and biological activity profiles.
Properties
Molecular Formula |
C19H16FN3O3 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16FN3O3/c1-21-15-11-23(10-14-4-3-9-26-14)17(12-5-7-13(20)8-6-12)16(15)18(24)22(2)19(21)25/h3-9,11H,10H2,1-2H3 |
InChI Key |
XQXUHTDQBASHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Adamantylcarbonyl)-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B11473514.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11473518.png)

![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester](/img/structure/B11473523.png)
![1,1,10b-Trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]phthalazin-3-one](/img/structure/B11473530.png)
![biphenyl-2-yl[4-(9H-fluoren-9-yl)piperazin-1-yl]methanone](/img/structure/B11473537.png)
![1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B11473540.png)
![7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-](/img/structure/B11473542.png)


![1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11473559.png)
methanone](/img/structure/B11473578.png)
![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11473580.png)
